molecular formula C4H10O2 B572312 ACETALDEHYDE DIMETHYL ACETAL-D10 CAS No. 1219798-83-0

ACETALDEHYDE DIMETHYL ACETAL-D10

Cat. No. B572312
M. Wt: 100.183
InChI Key: SPEUIVXLLWOEMJ-LSURFNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaldehyde dimethyl acetal, also known as 1,1-Dimethoxyethane or Dimethyl acetal, is a chemical compound used for synthesis . It has a molar mass of 90.12 g/mol and a chemical formula of CH₃CH(OCH₃)₂ .


Synthesis Analysis

Acetals, including Acetaldehyde dimethyl acetal, can be synthesized from non-enolizable aldehydes and alcohols under basic conditions . This reactivity is facilitated by a sodium alkoxide along with a corresponding trifluoroacetate ester, utilizing the formation of sodium trifluoroacetate as a driving force for acetal formation .


Molecular Structure Analysis

The molecular structure of Acetaldehyde dimethyl acetal is represented by the formula CH₃CH(OCH₃)₂ . The Hill formula for this compound is C₄H₁₀O₂ .


Chemical Reactions Analysis

Acetaldehyde dimethyl acetal undergoes addition with various ketones, esters, amides, and thioesters in the presence of silyl trifluoromethanesulfonates and an amine base . It can also form an imine with an aldehyde and the N-terminal primary amine .


Physical And Chemical Properties Analysis

Acetaldehyde dimethyl acetal is a liquid at room temperature with a boiling point of 64 °C . It has a refractive index of 1.367 and a density of 0.852 g/mL at 25 °C .

Safety And Hazards

Acetaldehyde dimethyl acetal is classified as a highly flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

Future Directions

Acetaldehyde dimethyl acetal may be used in the preparation of glucoside derivatives of steganol . It may also be used as a polymer solvent for the encapsulation of water-soluble model protein, bovine serum albumin, into biodegradable poly(D,L-lactic acid) .

properties

CAS RN

1219798-83-0

Product Name

ACETALDEHYDE DIMETHYL ACETAL-D10

Molecular Formula

C4H10O2

Molecular Weight

100.183

IUPAC Name

1,1,1,2-tetradeuterio-2,2-bis(trideuteriomethoxy)ethane

InChI

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3/i1D3,2D3,3D3,4D

InChI Key

SPEUIVXLLWOEMJ-LSURFNHSSA-N

SMILES

CC(OC)OC

synonyms

ACETALDEHYDE DIMETHYL ACETAL-D10

Origin of Product

United States

Synthesis routes and methods I

Procedure details

and L represents a single bond) can be prepared by taking the above compound (4a; wherein X1′ represents a halogen atom, preferably a bromine atom or an iodine atom) as the starting material, converting it into a vinyl derivative (4a; wherein X1′ represents CH2═CH—) by Stille coupling reaction well known to those skilled in the art, carrying out a 1,3-dipolar addition according to the description in K. Achiwa et al., Chem. Pharm. Bull. (1985, Vol. 33, No. 7, p. 2762-2766) to form a N-benzylpyrrolidine ring, and then carrying out the N-benzyl group elimination. The above 1,3-dipolar addition is well known to those skilled in the art, wherein the reaction is carried out in an inert solvent such as dichloromethane, at room temperature, using at least 1 equivalent of commercially available N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine with respect to the starting material vinyl derivative (4a), with the addition of an acid catalyst, most preferably trifluoroacetic acid, and 1,3-dipolar cycloaddition occurs between azothinylide generated in the reaction system under the acidic conditions and vinyl group of the compound (4a), to form the corresponding pyrrolidine ring. As having an electron-attracting functional group on the aromatic ring that is to be bonded to the vinyl group is advantageous for cyclization due to frontier orbital energy reasons necessary for cyclization, as taught in E. Laborde, Tetrahedron Lett., 1992, Vol. 33, No. 44, p. 6607-6610, it is convenient for the present reaction to accomplish the desired reaction when the compound (4a) has nitro group at the o-position of the vinyl group, specifically as will be described in the following Preparation Example 103. The N-benzyl group elimination can be carried out by the reaction well known to those skilled in the art, and examples include catalytic hydrogenation and the like using a noble metal catalyst such as nickel, palladium or platinum; however, to prevent the nitro group from being reduced, it is preferable to use a effective dealkylation agent (preferably 1-chloroethyl chloroformate (ACE-Cl)) that is a tertiary amine, as described in R. A. Olofson et al., J. Org. Chem., 1984, Vol. 49, No. 11, p. 2081-2082. The reaction temperature should be a temperature that is sufficient to complete the 1-chloroethoxycarbonylation that occurs concomitantly with dealkylation, and preferably from 60° C. to 150° C. The solvent used in the present reaction varies depending on the starting material, the reagent and the like, and examples of the preferred solvent include a halogen solvent such as dichloromethane, chloroform or 1,2-dichloroethane, a hydrocarbon solvent such as benzene or toluene, and more preferably 1,2-dichloroethane or toluene. Since 1-chloroethoxycarbonyl group decomposes to produce acetaldehyde dimethylacetal and carbon dioxide by adding methanol and heating (preferably 60° C. to 150° C.), the desired debenzylation can be achieved. When water solubility of the pyrrolidine compound (4b) is high and purification/isolation by extraction operation is difficult, the desired pyrrolidine compound (4b) with high purity is obtained by N-tert-butoxycarbonyl (Boc)-derivatization (refer to the following Preparation Example 19) of the crude product by the method well known to those skilled in the art and purification by the well known column chromatography, and then carrying out the Boc-removal which is well known to those skilled in the art, with an acidic solvent, preferably trifluoroacetic acid (refer to the following Example 215), specifically as will be described in the following Preparation Example 104. [Preparation of Compound (15)]
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
[Compound]
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
4a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
N-benzylic-N-(methoxymethyl)-N-trimethylsilylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24

Synthesis routes and methods II

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.
[Compound]
Name
mixture
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
catalyst J
Quantity
960 g
Type
catalyst
Reaction Step Two
Name
Yield
90.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.